molecular formula C4H8NNaO5 B13393627 Sodium;2-amino-4-hydroxy-4-oxobutanoate;hydrate

Sodium;2-amino-4-hydroxy-4-oxobutanoate;hydrate

Cat. No.: B13393627
M. Wt: 173.10 g/mol
InChI Key: PPTHNBYUFXSJPS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium aspartate monohydrate, also known as sodium L-aspartate, is a sodium salt of aspartic acid. It is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. This compound is commonly used in various scientific and industrial applications due to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aspartate monohydrate can be synthesized through the neutralization of aspartic acid with sodium hydroxide. The reaction typically involves dissolving aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain sodium aspartate monohydrate crystals .

Industrial Production Methods: Industrial production of sodium aspartate monohydrate often involves the enzymatic conversion of fumaric acid to aspartic acid, followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Sodium aspartate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Sodium aspartate monohydrate exerts its effects primarily through its role as a neurotransmitter. It stimulates the depolarization of nerve cell membranes, facilitating the transmission of nerve impulses. Additionally, it acts as an amine donor in transamination reactions, contributing to the synthesis of other amino acids and proteins .

Comparison with Similar Compounds

Uniqueness: Sodium aspartate monohydrate is unique due to its dual role in both neurotransmission and protein synthesis. Its ability to act as an amine donor in transamination reactions sets it apart from other similar compounds .

Properties

IUPAC Name

sodium;2-amino-4-hydroxy-4-oxobutanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTHNBYUFXSJPS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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